3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Description
3-((1-(4-oxo-4H-chromene-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H14N2O6 and its molecular weight is 342.307. The purity is usually 95%.
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Mechanism of Action
Target of Action
Chromone derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including anti-inflammatory, antiplatelet, anticancer, antimicrobial, antiobesity, and activities related to the central nervous system .
Mode of Action
It’s known that chromone derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Chromone derivatives have been known to interact with various biochemical pathways, leading to a range of biological effects .
Pharmacokinetics
The presence of the chromone moiety could potentially influence these properties, as chromones are known to have good solubility in water, which could impact their bioavailability .
Result of Action
Chromone derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially have similar effects .
Action Environment
The chromone moiety in this compound is known for its low toxicity to mammals and high solubility in water, which could potentially influence its action and efficacy .
Properties
IUPAC Name |
3-[[1-(4-oxochromene-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c20-12-5-14(25-13-4-2-1-3-11(12)13)16(22)18-6-10(7-18)8-19-15(21)9-24-17(19)23/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVOTBODQDCFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=O)C3=CC=CC=C3O2)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.